4-(Benzyloxy)piperidine CAS number 76716-51-3 properties
4-(Benzyloxy)piperidine CAS number 76716-51-3 properties
An In-Depth Technical Guide to 4-(Benzyloxy)piperidine (CAS: 76716-51-3)
Authored by Senior Application Scientist
Introduction: The Strategic Importance of the 4-(Benzyloxy)piperidine Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that can be readily modified to interact with a diverse range of biological targets. The piperidine ring is a quintessential example of such a scaffold, and its derivative, 4-(Benzyloxy)piperidine, represents a particularly versatile and strategically important building block for drug discovery and development.[1] Its structure, which combines the conformational flexibility of the piperidine ring with the synthetic handle of the benzyloxy group, offers a unique platform for creating novel therapeutics.
This technical guide provides an in-depth analysis of 4-(Benzyloxy)piperidine (CAS No. 76716-51-3), intended for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of properties to explore the causality behind its synthetic routes, its reactivity, its central role in the development of targeted therapies, and the critical protocols for its safe handling.
Part 1: Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of 4-(Benzyloxy)piperidine is the first step in harnessing its synthetic potential. It is also known by its synonym, benzyl 4-piperidinyl ether.
Physicochemical Properties
The compound's physical characteristics dictate its handling, storage, and reaction conditions. Key quantitative data are summarized below.
| Property | Value | Source |
| CAS Number | 76716-51-3 | [1][2][3] |
| Molecular Formula | C₁₂H₁₇NO | [2] |
| Molecular Weight | 191.27 g/mol | [2] |
| Boiling Point | 288.3 ± 33.0 °C (Predicted) | |
| Density | 1.03 ± 0.1 g/cm³ (Predicted) | [4] |
| Purity | Typically ≥95% | [2] |
| Storage Temperature | 2-8°C, Protect from light | [4] |
Spectroscopic Signature
While specific spectra are proprietary to suppliers, typical spectroscopic data for similar structures confirm the compound's identity. Researchers should expect characteristic signals corresponding to the piperidine ring protons, the benzylic protons, and the aromatic protons of the benzyl group in ¹H NMR. The ¹³C NMR would similarly show distinct signals for the aliphatic piperidine carbons and the aromatic carbons.
Part 2: Synthesis and Mechanistic Considerations
The synthesis of 4-(Benzyloxy)piperidine is most commonly and efficiently achieved via nucleophilic substitution, specifically the Williamson ether synthesis. This route is favored for its high yields and straightforward execution, provided that key mechanistic pitfalls are avoided.
Primary Synthetic Route: Alkylation of 4-Hydroxypiperidine
The most prevalent strategy involves the benzylation of a 4-hydroxypiperidine precursor.[1][2][5] A critical consideration in this approach is the potential for a side reaction: N-alkylation of the piperidine nitrogen, which is also nucleophilic. To ensure selective O-alkylation, the piperidine nitrogen must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under basic conditions and its facile removal under acidic conditions.
Experimental Protocol: N-Boc Protected Synthesis
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Deprotonation: N-Boc-4-hydroxypiperidine is dissolved in an anhydrous aprotic solvent, such as Tetrahydrofuran (THF). A strong base, typically sodium hydride (NaH), is added portion-wise at 0°C. The NaH deprotonates the hydroxyl group to form a nucleophilic alkoxide. Causality: Anhydrous conditions are critical to prevent quenching the NaH and hydrolysis of the starting material. THF is chosen for its ability to dissolve the reactants and its inertness under these conditions.
-
Nucleophilic Attack (SN2): Benzyl bromide (BnBr) is added to the solution. The alkoxide performs an SN2 attack on the benzylic carbon of BnBr, displacing the bromide and forming the benzyl ether linkage. The reaction is typically allowed to warm to room temperature and stirred until completion.[1][5]
-
Deprotection: Following the successful formation of tert-butyl 4-(benzyloxy)piperidine-1-carboxylate, the Boc group is removed. This is achieved by treating the intermediate with a strong acid, such as hydrochloric acid (HCl) in an appropriate solvent (e.g., dioxane or methanol), to yield the desired 4-(Benzyloxy)piperidine, often as its hydrochloride salt.[1][6] Yields for this two-step process are typically high, often in the 85-92% range.[1]
Synthetic Workflow Diagram
Caption: Synthesis of 4-(Benzyloxy)piperidine via protected alkylation.
Part 3: Applications in Drug Discovery and Medicinal Chemistry
4-(Benzyloxy)piperidine is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in its ability to serve as a rigid scaffold that can be functionalized at two key positions: the piperidine nitrogen and the benzyl group, allowing for the systematic exploration of structure-activity relationships (SAR).
A Scaffold for Dopamine Receptor Antagonists
Recent and significant research has focused on utilizing the 4-(benzyloxy)piperidine scaffold to develop selective antagonists for the dopamine D4 receptor (D₄R).[6][7] The D₄R is a key target in the central nervous system (CNS) for treating neurological disorders, including L-DOPA-induced dyskinesias in Parkinson's disease.[6][7]
In this context, the 4-(benzyloxy)piperidine core serves as the central anchor. The piperidine nitrogen interacts with key residues in the receptor's binding pocket (such as Asp115), while modifications to this nitrogen (e.g., adding substituted benzyl groups) and the benzyloxy moiety allow for fine-tuning of potency and selectivity against other dopamine receptor subtypes.[6]
Role as a Versatile Building Block
The reactivity of the secondary amine in 4-(Benzyloxy)piperidine makes it an ideal starting point for a variety of synthetic transformations essential in drug development:
-
Reductive Amination: Reaction with aldehydes or ketones to introduce diverse substituents on the nitrogen.[1][6]
-
N-Alkylation: Further alkylation to explore SAR.[6]
-
Amide Coupling: Acylation to form amides, which are common functionalities in drug molecules.
This versatility has led to its use in the synthesis of compounds targeting a range of conditions beyond neuroscience, including analgesics and antipsychotics.[8]
Drug Development Pathway
Caption: Role as a scaffold in developing therapeutic agents.
Part 4: Safety, Handling, and Storage Protocols
As with any laboratory chemical, adherence to strict safety protocols is paramount when working with 4-(Benzyloxy)piperidine and its hydrochloride salt.
Hazard Identification and GHS Classification
The compound is classified as harmful and an irritant. The following GHS hazard statements apply.
| Hazard Code | Statement | Class |
| H302 | Harmful if swallowed | |
| H315 | Causes skin irritation | [9] |
| H319 | Causes serious eye irritation | [9] |
| H335 | May cause respiratory irritation | [9] |
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors or dust.[9][10]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[11]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[11] Avoid all personal contact.[12]
-
Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator is necessary.
-
Storage and Stability
-
Temperature: Store in a cool, dry place, ideally refrigerated at 2-8°C.[4] Some suppliers recommend 0-8°C.[8]
-
Light: The material should be protected from light.[4]
-
Container: Keep containers tightly sealed to prevent moisture contamination and degradation.[9][12]
First Aid and Spill Procedures
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[9][10]
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[9][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9][10]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]
-
-
Spills: For minor spills, absorb with an inert material (e.g., sand, vermiculite), and place in a suitable container for disposal.[12] For major spills, evacuate the area and contact emergency services.[12]
Conclusion
4-(Benzyloxy)piperidine is more than a simple chemical intermediate; it is a powerful tool in the arsenal of the medicinal chemist. Its well-defined synthesis, predictable reactivity, and proven utility as a privileged scaffold for high-value therapeutic targets, particularly in the CNS space, ensure its continued relevance in drug discovery. A thorough understanding of its properties, synthetic nuances, and safety protocols, as detailed in this guide, is essential for any research professional aiming to leverage this versatile building block for the creation of next-generation pharmaceuticals.
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Parent Compound
N-dealkylation
Aromatic Hydroxylation